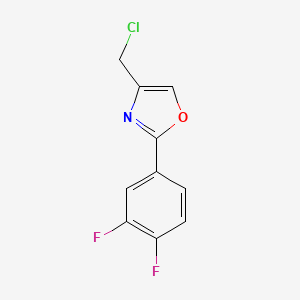
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H6ClF2NO and its molecular weight is 229.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole , with CAS number 1005336-42-4 , is a member of the oxazole family, which has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C10H6ClF2NO
- Molecular Weight : 229.61 g/mol
- CAS Number : 1005336-42-4
- Structure : The compound features a chloromethyl group and difluorophenyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit enzymatic inhibition properties, particularly against cholinesterases and other enzymes involved in neurodegenerative diseases.
In Vitro Studies
Recent studies have highlighted the potential of this compound as an inhibitor in various biochemical pathways:
- Cholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, making it a candidate for further investigation in Alzheimer's disease therapies. The IC50 values for related compounds in similar studies ranged from 5.4 μM to 30.1 μM against AChE and BChE .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines:
- MCF-7 Cell Line : Preliminary results suggest that derivatives of oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines like MCF-7, with IC50 values reported in the micromolar range .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 10.38 |
Case Studies
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
Properties
IUPAC Name |
4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWTBORHGIPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














